molecular formula C8H11N3O B13317191 5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile

5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13317191
M. Wt: 165.19 g/mol
InChI Key: FRYNNNJJVJQWJZ-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a hydroxy group at position 5, a methyl group at position 1, a propan-2-yl substituent at position 3, and a nitrile group at position 2. This compound exhibits significant chemical versatility due to its functional groups, which influence its reactivity and biological interactions. The propan-2-yl group enhances lipophilicity and steric effects, improving its ability to interact with hydrophobic biological targets .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-5(2)7-6(4-9)8(12)11(3)10-7/h5,10H,1-3H3

InChI Key

FRYNNNJJVJQWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)N(N1)C)C#N

Origin of Product

United States

Biological Activity

5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a compound of interest due to its diverse biological activities, particularly in pharmacology. Pyrazole derivatives have been recognized for their significant therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

C8H10N4O(Molecular Weight 178 19 g mol)\text{C}_8\text{H}_{10}\text{N}_4\text{O}\quad (\text{Molecular Weight 178 19 g mol})

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. A study highlighted the synthesis of various pyrazole compounds, including 5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile, which demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may be effective in treating conditions characterized by inflammation.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Standard (Dexamethasone)76% at 1 µM86% at 1 µM
5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrileUp to 85% at 10 µMUp to 93% at 10 µM

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrazole, including this compound, exhibit activity against various bacterial strains such as E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the pyrazole structure enhances its antibacterial efficacy.

Bacterial StrainActivity Observed
E. coliGood activity
S. aureusModerate activity
Klebsiella pneumoniaeSignificant activity

Analgesic Effects

In addition to anti-inflammatory and antimicrobial properties, this compound has shown potential analgesic effects in preclinical models. It was tested in carrageenan-induced paw edema models, demonstrating pain relief comparable to standard analgesics.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study synthesized a series of pyrazole derivatives and tested their effects on inflammatory markers in vitro. The results indicated that compounds similar to 5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile significantly reduced inflammation markers compared to controls .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives against clinically relevant pathogens. The findings revealed that the compound exhibited promising results against resistant strains, suggesting its potential use in developing new antibiotics .

Structure–Activity Relationship (SAR)

The biological activities of pyrazole derivatives are closely related to their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their pharmacological effects:

Position ModifiedEffect on Activity
1-Methyl GroupEnhances solubility and bioavailability
Hydroxyl GroupIncreases anti-inflammatory properties
Carbonitrile GroupContributes to antimicrobial activity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its specific substituent combination. Below is a comparison with structurally related pyrazole derivatives:

Compound Name Key Structural Differences Impact on Properties
5-Hydroxy-1-methylpyrazole Lacks propan-2-yl and nitrile groups Reduced lipophilicity and steric bulk; lower binding affinity to hydrophobic targets
5-Hydroxy-3-methylpyrazole Methyl instead of propan-2-yl at position 3 Smaller substituent reduces steric hindrance, potentially lowering target selectivity
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Nitrophenyl group at position 1; amino at position 5 Enhanced electronic effects (electron-withdrawing nitro) improve redox activity
5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile Chloro and 2-nitrophenyl substituents Increased electrophilicity due to nitro group; altered steric interactions

Key Observations :

  • The propan-2-yl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methyl-substituted analogues (logP ~1.8), enhancing membrane permeability .
  • The nitrile group at position 4 contributes to hydrogen bonding and dipole interactions, improving binding to enzymes like kinases .

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